2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Description
2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is an organic compound with the molecular formula C17H26N4O2S. This compound is known for its unique chemical structure, which includes a diethylamino group, a benzoyl group, and a tetrahydro-2-furanylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[[4-(diethylamino)benzoyl]amino]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-3-21(4-2)14-9-7-13(8-10-14)16(22)19-20-17(24)18-12-15-6-5-11-23-15/h7-10,15H,3-6,11-12H2,1-2H3,(H,19,22)(H2,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWYSMGKULYIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NNC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves several steps. One common method includes the reaction of 3-N,N-diethylaminophenol with phthalic anhydride in the presence of a solvent such as toluene. The reaction mixture is heated to a molten state, and the product is precipitated out by adding dilute hydrochloric acid . This method is advantageous due to its simplicity, short reaction time, and high product purity.
Chemical Reactions Analysis
2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its biological activity by interacting with cellular receptors and enzymes. The compound can modulate various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can be compared with similar compounds such as:
2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid: This compound shares a similar diethylamino group and benzoyl structure but differs in its overall molecular structure.
Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with a diethylamino group, used primarily as a UVA absorber in sunscreens.
These comparisons highlight the unique structural features and applications of 2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
